molecular formula C12H8Cl2N4O B2406196 N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 2094617-02-2

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No. B2406196
CAS RN: 2094617-02-2
M. Wt: 295.12
InChI Key: GZXRZKCQBHQIRO-UHFFFAOYSA-N
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Description

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide, also known as CDCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrazole carboxamides and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of Src kinase, a protein that is overexpressed in many types of cancer cells. N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide also inhibits the activity of other proteins such as FAK and Akt, which are involved in the regulation of cell growth and survival. The inhibition of these proteins leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide also inhibits angiogenesis, the process of blood vessel formation, which is necessary for the growth and spread of cancer cells. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has been shown to modulate the immune system, leading to the activation of immune cells that can target and destroy cancer cells.

Advantages and Limitations for Lab Experiments

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize and has high purity, making it suitable for various scientific applications. N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide is also stable under normal laboratory conditions, which allows for long-term storage and use. However, N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has some limitations as a research tool. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on various signaling pathways. Additionally, the effects of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide on normal cells and tissues need to be studied to ensure its safety for use in humans.

Future Directions

There are several future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide. One direction is the development of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide-based drugs for the treatment of cancer and other diseases. Another direction is the study of the effects of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide on other signaling pathways and its potential applications in the treatment of other diseases. Additionally, more research is needed to understand the mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide and its effects on normal cells and tissues. The study of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has the potential to lead to the development of novel therapeutics for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide involves the reaction of 3,4-dichlorobenzyl cyanide with 4-amino-1H-pyrazole-3-carboxamide in the presence of a base such as potassium carbonate. The reaction yields N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide as a white solid with a purity of over 98%. The synthesis method of N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has been optimized to ensure high yields and purity, making it suitable for various scientific applications.

Scientific Research Applications

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[cyano-(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-7(3-10(9)14)11(4-15)18-12(19)8-5-16-17-6-8/h1-3,5-6,11H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXRZKCQBHQIRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C#N)NC(=O)C2=CNN=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide

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